molecular formula C21H37N3O2 B3852525 N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide

Cat. No. B3852525
M. Wt: 363.5 g/mol
InChI Key: OTZPKADPFPKUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide, also known as CX717, is a compound that has been extensively studied for its cognitive enhancing effects. It belongs to the class of drugs known as ampakines, which are positive allosteric modulators of the AMPA receptor. The AMPA receptor is a glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CX717 has been shown to enhance these processes, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide acts as a positive allosteric modulator of the AMPA receptor, which leads to an increase in the receptor's activity. This results in an increase in synaptic plasticity, which is thought to underlie the cognitive enhancing effects of the drug. N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide has also been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which may contribute to its cognitive enhancing effects.
Biochemical and physiological effects:
In addition to its cognitive enhancing effects, N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide has been shown to have several other biochemical and physiological effects. It has been shown to increase wakefulness and reduce sleepiness in animal studies, suggesting that it may have potential as a treatment for sleep disorders. It has also been shown to increase the release of several hormones, including growth hormone and prolactin, which may have implications for its use in the treatment of certain endocrine disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide in lab experiments is its ability to enhance cognitive function in a variety of tasks. This makes it a useful tool for studying the neural mechanisms underlying learning and memory. However, one limitation of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer the drug in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without producing unwanted side effects. Another area of interest is the use of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, there is interest in exploring the potential use of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide in the enhancement of cognitive function in healthy individuals, such as students or military personnel.

Scientific Research Applications

N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide has been extensively studied in vitro and in vivo for its cognitive enhancing effects. In animal studies, it has been shown to improve learning and memory in a variety of tasks, including object recognition, fear conditioning, and spatial memory. It has also been shown to enhance synaptic plasticity and increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-(2-oxopiperidin-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O2/c25-20(11-7-15-24-14-5-4-12-21(24)26)22-19-10-6-13-23(17-19)16-18-8-2-1-3-9-18/h18-19H,1-17H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZPKADPFPKUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NC(=O)CCCN3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide
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N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide
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N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide

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